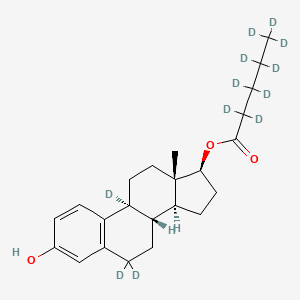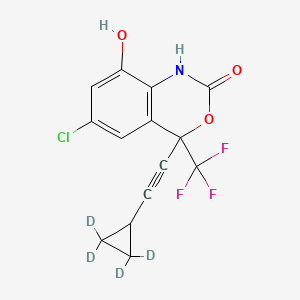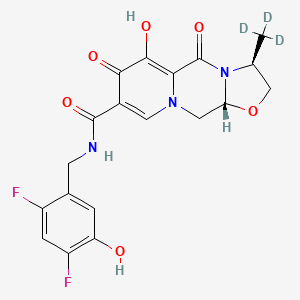
26-Hydroxy Cabotegravir-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
26-Hydroxy Cabotegravir-d3 is a derivative of Cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection . This compound is labeled with deuterium, which can be useful in various scientific studies, including pharmacokinetic and pharmacodynamic research .
準備方法
Synthetic Routes and Reaction Conditions
The process typically starts with the synthesis of Cabotegravir, followed by the selective hydroxylation at the 26th position and the incorporation of deuterium . The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective introduction of hydroxyl and deuterium groups.
Industrial Production Methods
Industrial production of 26-Hydroxy Cabotegravir-d3 follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to purify the compound, ensuring its high purity and quality .
化学反応の分析
Types of Reactions
26-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while reduction can yield the parent compound without the hydroxyl group .
科学的研究の応用
26-Hydroxy Cabotegravir-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems.
Pharmacodynamic Studies: Understanding the interaction of the compound with its molecular targets.
HIV Research: Used in studies to understand the efficacy and mechanism of action of integrase inhibitors.
Drug Development: Helps in the development of new antiretroviral drugs with improved efficacy and safety profiles.
作用機序
26-Hydroxy Cabotegravir-d3 exerts its effects by inhibiting the integrase enzyme of HIV-1, preventing the integration of viral DNA into the host genome . This inhibition blocks the replication of the virus, thereby reducing the viral load in infected individuals. The molecular targets include the active site of the integrase enzyme, and the pathways involved are related to the viral replication cycle .
類似化合物との比較
Similar Compounds
Dolutegravir: Another integrase strand transfer inhibitor with a similar mechanism of action.
Raltegravir: An earlier integrase inhibitor used in HIV treatment.
Elvitegravir: A compound with a similar chemical structure and function.
Uniqueness
26-Hydroxy Cabotegravir-d3 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and pharmacodynamic studies. This labeling allows for more precise tracking and understanding of the compound’s behavior in biological systems .
特性
分子式 |
C19H17F2N3O6 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
(3R,6S)-N-[(2,4-difluoro-5-hydroxyphenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-14-6-23-5-10(16(26)17(27)15(23)19(29)24(8)14)18(28)22-4-9-2-13(25)12(21)3-11(9)20/h2-3,5,8,14,25,27H,4,6-7H2,1H3,(H,22,28)/t8-,14+/m0/s1/i1D3 |
InChIキー |
PBHZVVZLTNCHSQ-BCCSSOABSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC(=C(C=C4F)F)O)O |
正規SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC(=C(C=C4F)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


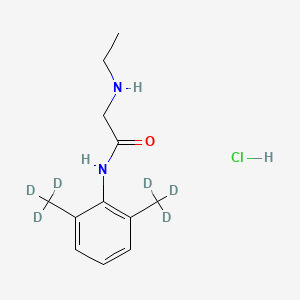

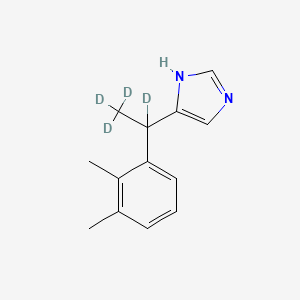
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
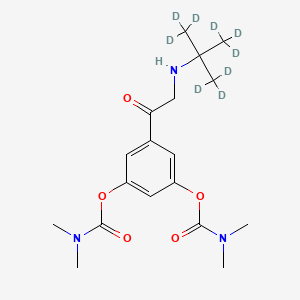
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
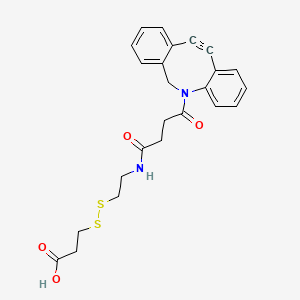
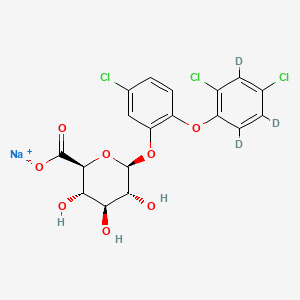

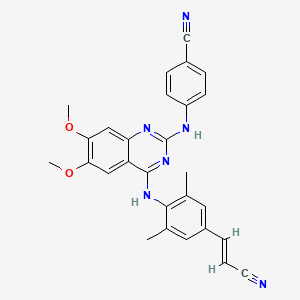
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)
